(E)-4-Methyl-2-heptene is a hydrocarbon.

4-Methyl-2-heptene

CAS No.: 3404-56-6

Cat. No.: VC1813305

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3404-56-6 |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | (E)-4-methylhept-2-ene |

| Standard InChI | InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |

| Standard InChI Key | SVGLFIBXFVQUQY-GQCTYLIASA-N |

| Isomeric SMILES | CCCC(C)/C=C/C |

| SMILES | CCCC(C)C=CC |

| Canonical SMILES | CCCC(C)C=CC |

Introduction

Chemical Structure and Identification

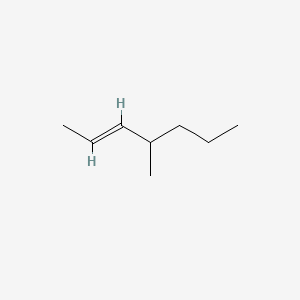

4-Methyl-2-heptene has a molecular formula of C₈H₁₆, indicating eight carbon atoms and sixteen hydrogen atoms arranged in an unsaturated structure. The compound is identified by various systematic and traditional naming conventions within chemical databases.

Nomenclature and Identifiers

The compound is registered under various identification systems as shown in Table 1:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 3404-56-6 |

| IUPAC Name | (E)-4-methylhept-2-ene (trans isomer) |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| InChI | InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |

| InChIKey | SVGLFIBXFVQUQY-GQCTYLIASA-N |

| SMILES | CCCC(C)/C=C/C |

The compound is referenced in several major chemical databases, including HMDB (HMDB0061910) and ChEBI (CHEBI:88854), facilitating cross-reference across various research platforms .

Structural Features

The defining structural features of 4-Methyl-2-heptene include:

-

A seven-carbon main chain (heptene)

-

A double bond between C2 and C3 positions

-

A methyl branch at the C4 position

-

Stereoisomerism at the double bond (E/Z configurations)

The compound contains three rotatable bonds and no rings, giving it conformational flexibility beyond the fixed geometry of the double bond . This structural arrangement contributes significantly to its physical and chemical behavior.

Physical Properties

4-Methyl-2-heptene exhibits physical properties characteristic of medium-chain alkenes. These properties are crucial for understanding its behavior in various applications and environments.

Basic Physical Parameters

Table 2 summarizes the key physical properties of 4-Methyl-2-heptene:

The boiling point data has been experimentally verified, with studies from Henne et al. (1941) and Mulliken et al. (1935) reporting values of 386.65 K and 387.1 K respectively, with uncertainties assigned by Thermodynamics Research Center of 0.5 K and 0.6 K .

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that aid in its identification and analysis:

-

Infrared (IR) spectroscopy: Shows characteristic C=C stretching vibration around 1650 cm⁻¹

-

Nuclear Magnetic Resonance (NMR): Displays signals corresponding to olefinic protons (δ 5.0-5.5 ppm) and the characteristic splitting pattern for the methyl branch

-

Mass Spectrometry (MS): Exhibits fragmentation patterns typical of branched alkenes

These spectroscopic fingerprints are essential for qualitative and quantitative analysis of 4-Methyl-2-heptene in complex mixtures.

Isomerism and Stereochemistry

4-Methyl-2-heptene exhibits both geometric and structural isomerism, which significantly impacts its physical properties and reactivity patterns.

Geometric Isomerism

The compound exists in two geometric isomeric forms due to the restricted rotation around the C2-C3 double bond:

-

trans-4-Methyl-2-heptene (E isomer): The predominant and more thermodynamically stable isomer, with hydrogen atoms on opposite sides of the double bond .

-

cis-4-Methyl-2-heptene (Z isomer): The less stable isomer with hydrogen atoms on the same side of the double bond .

The cis isomer has a lower boiling point (114°C) compared to the trans isomer, aligning with typical patterns observed in alkene stereoisomers . This difference arises from the stronger intermolecular forces in the more linear trans configuration.

Structural Isomers

4-Methyl-2-heptene belongs to a family of structural isomers with the formula C₈H₁₆. Notable isomers include:

-

3-Methyl-2-heptene: Double bond at C2-C3 with branching at C3

-

2-Methyl-2-heptene: Double bond at C2-C3 with branching at C2

-

4-Methyl-3-heptene: Double bond at C3-C4 with branching at C4

Each isomer exhibits distinct physical properties and reactivity patterns, making precise identification crucial for research and applications.

Synthesis and Production Methods

Several synthetic routes can be employed to produce 4-Methyl-2-heptene, with the choice of method typically dependent on scale, available precursors, and desired stereoselectivity.

Dehydration of Alcohols

A common synthetic approach involves the acid-catalyzed dehydration of 4-methyl-2-heptanol:

-

The secondary alcohol undergoes dehydration in the presence of strong acids (H₂SO₄, H₃PO₄)

-

Careful temperature control and catalyst selection can influence the E/Z ratio of the product

From Allylic Halides

4-Methyl-2-heptene can be synthesized from allylic halides through various elimination reactions:

-

Elimination reactions of appropriately substituted allylic chlorides

-

Base-catalyzed dehydrohalogenation of haloalkanes

This approach was notably employed by Henne, Chanan, and Turk in their 1941 research on "Olefins and Diolefins from Allylic Chlorides" published in the Journal of the American Chemical Society .

Catalytic Methods

Modern catalytic approaches to 4-Methyl-2-heptene synthesis include:

-

Selective hydrogenation of alkynes

-

Olefin metathesis reactions

-

Metal-catalyzed coupling reactions

These methods offer advantages in terms of stereoselectivity and functional group tolerance, though they may be more complex to implement at scale.

Chemical Reactivity

As an alkene, 4-Methyl-2-heptene exhibits characteristic reactivity patterns centered on its carbon-carbon double bond, which serves as a site for various addition reactions.

Addition Reactions

The double bond undergoes typical alkene addition reactions:

-

Hydrogenation: Addition of H₂ across the double bond in the presence of catalysts (Pd, Pt, Ni) to yield 4-methylheptane

-

Halogenation: Reaction with halogens (Cl₂, Br₂) to form dihalides

-

Hydrohalogenation: Addition of hydrogen halides (HCl, HBr, HI) following Markovnikov's rule

-

Hydration: Addition of water in acidic conditions to form alcohols

-

Epoxidation: Reaction with peroxy acids to form epoxides

The branched structure at C4 creates steric effects that can influence reaction rates and selectivity compared to linear alkenes.

Oxidation Reactions

4-Methyl-2-heptene undergoes oxidation reactions typical of alkenes:

-

Ozonolysis: Reaction with ozone followed by reductive workup cleaves the double bond

-

Hydroxylation: Dihydroxylation with reagents like OsO₄ or KMnO₄ produces vicinal diols

-

Combustion: Complete oxidation yields CO₂ and H₂O

These reactions demonstrate the compound's susceptibility to oxidizing agents, a characteristic that influences its handling and storage requirements.

Applications and Uses

4-Methyl-2-heptene finds applications across several domains, though its use is generally more specialized than common industrial alkenes.

Research Applications

In research settings, 4-Methyl-2-heptene serves as:

-

A model compound for studying alkene reactions and mechanisms

-

An intermediate in organic synthesis pathways

-

A standard for analytical method development and calibration

Its well-defined structure makes it valuable for investigating fundamental aspects of organic reaction mechanisms.

Industrial Applications

Though less commonly used than shorter-chain alkenes in large-scale processes, 4-Methyl-2-heptene contributes to:

-

Production of specialty chemicals and polymers

-

Component in certain fuels and lubricants

-

Precursor for surfactants and other functional materials

The compound's reactivity makes it a useful intermediate in multi-step synthesis of more complex molecules with commercial applications.

Analytical Detection and Characterization

The detection and quantification of 4-Methyl-2-heptene rely on several analytical techniques, each providing complementary information.

Chromatographic Methods

Gas chromatography (GC) is the primary method for detecting and quantifying 4-Methyl-2-heptene:

-

GC with flame ionization detection (GC-FID) provides quantitative analysis

-

GC coupled with mass spectrometry (GC-MS) enables both identification and quantification

-

Chiral columns can separate geometric isomers for stereochemical analysis

The compound's Kovats retention index serves as a diagnostic parameter in gas chromatographic identification.

Spectroscopic Identification

Multiple spectroscopic techniques contribute to unambiguous identification:

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide structural confirmation

-

Infrared (IR) Spectroscopy: Reveals characteristic C=C stretching vibrations

-

Mass Spectrometry (MS): Fragmentation patterns help distinguish between isomers

Combined analytical approaches provide the most reliable identification and characterization of the compound in complex matrices.

Research Developments

Recent research has expanded our understanding of 4-Methyl-2-heptene's chemistry and potential applications.

Bioanalytical Applications

One area of emerging interest is the use of 4-Methyl-2-heptene in bioanalytical applications:

-

As a marker compound in metabolomic studies

-

In human metabolite databases for biochemical pathway mapping

-

As a reference standard in analytical chemistry

The compound has been included in the Human Metabolome Database (HMDB ID: HMDB0061910), suggesting its relevance in human biochemistry research .

Catalytic Studies

Recent advances in catalytic chemistry have explored:

-

Stereoselective synthesis routes to specific isomers

-

Novel catalysts for selective functionalization of the alkene double bond

-

Mechanisms of catalytic transformations involving branched alkenes

These studies contribute to fundamental understanding of structure-reactivity relationships in alkene chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume